molecular formula C11H17FN4O B6238615 (3R,5R)-5-[(dimethylamino)methyl]-1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-ol CAS No. 2375250-68-1

(3R,5R)-5-[(dimethylamino)methyl]-1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-ol

Cat. No. B6238615
CAS RN: 2375250-68-1
M. Wt: 240.3
InChI Key:
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Description

(3R,5R)-5-[(dimethylamino)methyl]-1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-ol, often referred to as DMP-6, is an organic compound that has been studied for its potential applications in synthetic organic chemistry and pharmaceuticals. It is a chiral molecule, meaning it has two non-superimposable mirror images. This compound has been studied for its ability to serve as a starting material for the synthesis of chiral compounds and its use as a catalyst in asymmetric synthesis. In addition, it has been studied for its potential in the development of new drugs and in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of DMP-6 is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been shown to reduce inflammation and pain. Additionally, it is believed that DMP-6 may act as an agonist of certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMP-6 have not been extensively studied. However, it has been shown to reduce inflammation and pain in animal models. Additionally, it has been shown to have an antidepressant-like effect in animal models. It is believed that this effect is due to its ability to act as an agonist of the 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

The main advantage of using DMP-6 in laboratory experiments is its ability to serve as a starting material for the synthesis of chiral compounds and its use as a catalyst in asymmetric synthesis. Additionally, its potential use in the development of new drugs and in the treatment of various diseases makes it an attractive option for scientific research.
However, there are some limitations to using DMP-6 in laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and its biochemical and physiological effects have not been extensively studied. Additionally, the synthesis of DMP-6 is not always straightforward, and the yields of the reaction can vary depending on the conditions used.

Future Directions

There are many potential future directions for the study of DMP-6. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, more efficient methods of synthesizing DMP-6 could be developed to increase yields and reduce costs. Furthermore, studies could be conducted to investigate its potential use in the development of new drugs and in the treatment of various diseases. Finally, further research could be conducted to explore its potential applications in synthetic organic chemistry and pharmaceuticals.

Synthesis Methods

DMP-6 can be synthesized using a variety of methods. One such method is the Mitsunobu reaction, which involves the reaction of an alcohol with an acid chloride in the presence of a phosphine. This reaction is often used to synthesize chiral compounds. Another method is the Biginelli reaction, which involves the reaction of an aldehyde, an ethyl acetoacetate, and a urea or thiourea in the presence of an acid. This reaction is often used to synthesize compounds with a pyrimidine ring structure.

Scientific Research Applications

DMP-6 has been studied for its potential applications in scientific research. For example, it has been used as a starting material for the synthesis of chiral compounds, which can be used in various scientific studies. It has also been used as a catalyst in asymmetric synthesis, which is a method of producing optically active compounds. Additionally, it has been studied for its potential use in the development of new drugs and in the treatment of various diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,5R)-5-[(dimethylamino)methyl]-1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-ol involves the synthesis of the pyrrolidine ring followed by the introduction of the dimethylamino group and the fluoropyrimidine moiety.", "Starting Materials": [ "L-proline", "N,N-dimethylformamide", "Sodium hydride", "6-fluoropyrimidin-4-amine", "Methanol", "Hydrochloric acid", "Sodium borohydride", "Methanesulfonic acid", "Sodium hydroxide", "Acetic anhydride", "Triethylamine", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of pyrrolidine ring", "a. L-proline is reacted with N,N-dimethylformamide to form the corresponding imine.", "b. Sodium hydride is added to the imine to form the pyrrolidine ring.", "Step 2: Introduction of dimethylamino group", "a. The pyrrolidine ring is reacted with N,N-dimethylformamide and sodium borohydride to introduce the dimethylamino group.", "Step 3: Introduction of fluoropyrimidine moiety", "a. 6-fluoropyrimidin-4-amine is reacted with methanesulfonic acid to form the corresponding mesylate.", "b. The mesylate is reacted with the pyrrolidine derivative from step 2 to form the desired compound.", "Step 4: Purification", "a. The crude product is purified by column chromatography using a mixture of ethyl acetate and methanol as the eluent.", "b. The purified product is obtained as a white solid.", "Step 5: Final deprotection", "a. The final product is deprotected by treatment with hydrochloric acid in methanol.", "b. The resulting product is obtained as a white solid." ] }

CAS RN

2375250-68-1

Product Name

(3R,5R)-5-[(dimethylamino)methyl]-1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-ol

Molecular Formula

C11H17FN4O

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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